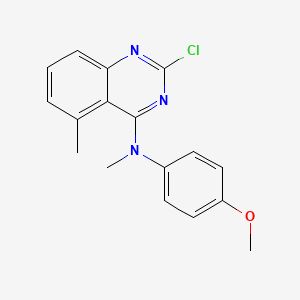
4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-methoxyphenyl)-N,5-dimethylquinazolin-4-amine is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound belongs to the quinazoline class, which is characterized by a fused benzene and pyrimidine ring system. The presence of a chloro group, a methoxyphenyl group, and dimethyl substitutions on the quinazoline core contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxyphenyl)-N,5-dimethylquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to form 2-aminobenzamide. This intermediate is then cyclized using phosphorus oxychloride to yield 2-chloroquinazoline.
Substitution with 4-Methoxyaniline: The 2-chloroquinazoline is then reacted with 4-methoxyaniline in the presence of a base such as potassium carbonate to introduce the 4-methoxyphenyl group.
Dimethylation: The final step involves the dimethylation of the quinazoline nitrogen using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of 2-chloro-N-(4-methoxyphenyl)-N,5-dimethylquinazolin-4-amine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-chloro-N-(4-methoxyphenyl)-N,5-dimethylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the quinazoline core.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while substitution reactions can produce various quinazoline derivatives with different functional groups.
科学的研究の応用
2-chloro-N-(4-methoxyphenyl)-N,5-dimethylquinazolin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-N,5-dimethylquinazolin-4-amine involves its interaction with cellular targets such as tubulin. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells . The compound also activates caspases, which are enzymes involved in the apoptotic pathway .
類似化合物との比較
Similar Compounds
2-chloro-N-(4-methoxyphenyl)benzamide: Similar structure but lacks the quinazoline core.
2-chloro-N-(4-methoxyphenyl)acetamide: Similar structure but with an acetamide group instead of the quinazoline core.
2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide: Similar structure with additional chloro substitution.
Uniqueness
2-chloro-N-(4-methoxyphenyl)-N,5-dimethylquinazolin-4-amine is unique due to its quinazoline core, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis sets it apart from other similar compounds, making it a valuable candidate for anticancer research .
特性
CAS番号 |
827030-87-5 |
|---|---|
分子式 |
C17H16ClN3O |
分子量 |
313.8 g/mol |
IUPAC名 |
2-chloro-N-(4-methoxyphenyl)-N,5-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O/c1-11-5-4-6-14-15(11)16(20-17(18)19-14)21(2)12-7-9-13(22-3)10-8-12/h4-10H,1-3H3 |
InChIキー |
FSVVUPYMZOAIRT-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)N=C(N=C2N(C)C3=CC=C(C=C3)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-6-chloro-2-methylbenzo[d]thiazole](/img/structure/B12941164.png)
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-thiazolyl-](/img/structure/B12941168.png)
![(R)-3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12941173.png)
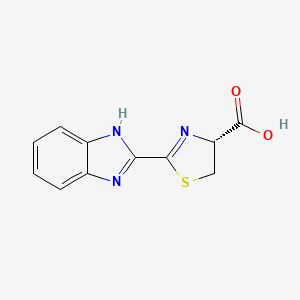

![Ethyl (1R,1aR,6bS)-5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B12941182.png)
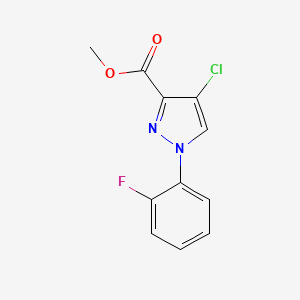
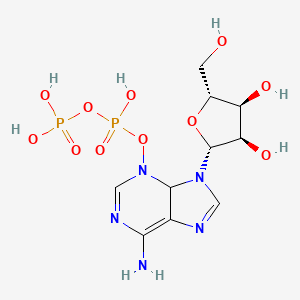
![5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B12941202.png)
![N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]butanamide](/img/structure/B12941214.png)
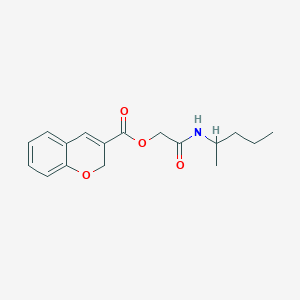
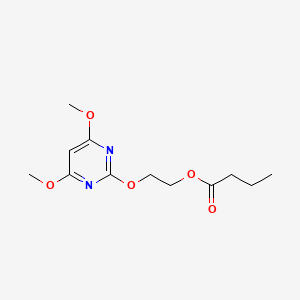
![5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine](/img/structure/B12941232.png)
